1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of difluorophenyl and methyl-nitrophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 2,4-difluoroaniline with 2-methyl-3-nitrobenzoyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the handling of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 1-(2,4-Difluorophenyl)-3-(2-methyl-3-aminophenyl)urea
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2,4-Difluoroaniline and 2-methyl-3-nitroaniline
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl and nitrophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-phenylurea
- 1-(2,4-Difluorophenyl)-3-(2-methylphenyl)urea
- 1-(2,4-Difluorophenyl)-3-(3-nitrophenyl)urea
Uniqueness
1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea is unique due to the presence of both difluorophenyl and methyl-nitrophenyl groups. This combination may result in distinct chemical reactivity and biological activity compared to other urea derivatives.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O3/c1-8-11(3-2-4-13(8)19(21)22)17-14(20)18-12-6-5-9(15)7-10(12)16/h2-7H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFQPIJXYGKLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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